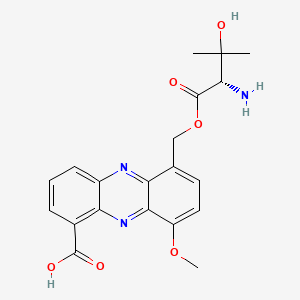

Pelagiomicin A

Description

produced by the marine bacterium Pelagiobacter variabilis; structure given in first source

Structure

3D Structure

Propriétés

Numéro CAS |

173485-80-8 |

|---|---|

Formule moléculaire |

C20H21N3O6 |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

6-[[(2S)-2-amino-3-hydroxy-3-methylbutanoyl]oxymethyl]-9-methoxyphenazine-1-carboxylic acid |

InChI |

InChI=1S/C20H21N3O6/c1-20(2,27)17(21)19(26)29-9-10-7-8-13(28-3)16-14(10)22-12-6-4-5-11(18(24)25)15(12)23-16/h4-8,17,27H,9,21H2,1-3H3,(H,24,25)/t17-/m1/s1 |

Clé InChI |

SFUOAUKIPVZJLK-QGZVFWFLSA-N |

SMILES isomérique |

CC(C)([C@@H](C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |

SMILES canonique |

CC(C)(C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |

Apparence |

Solid powder |

Autres numéros CAS |

173485-80-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Pelagiomicin A; Pelagiomicin-A; Antibiotic 2088A; LL-14I352-alpha; |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Pelagiomicin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, the marine environment continues to be a vast reservoir of untapped microbial diversity and unique chemical entities. This technical guide delves into the discovery and isolation of Pelagiomicin A, a potent phenazine antibiotic derived from the marine bacterium Pelagiobacter variabilis. First reported by Imamura et al. in 1997, this compound has demonstrated significant antibacterial and antitumor activities, marking it as a compound of considerable interest for further drug development. This document provides a comprehensive overview of the methodologies for its production, extraction, and purification, alongside a summary of its biological activities and the spectroscopic techniques employed for its structural elucidation.

Discovery of a Novel Marine Bacterium and its Bioactive Metabolites

The journey to this compound began with a screening program for new anticancer compounds from marine bacteria. This led to the isolation of a new genus and species, Pelagiobacter variabilis, which was found to produce a series of novel phenazine antibiotics designated as pelagiomicins A, B, and C.

Experimental Protocols

Cultivation of Pelagiobacter variabilis

The production of this compound is contingent on the successful cultivation of Pelagiobacter variabilis. The following protocol is based on the methodologies described for the cultivation of marine bacteria producing secondary metabolites.

Medium Composition:

A suitable growth medium for Pelagiobacter variabilis is essential for optimal production of this compound. A marine broth formulation is typically employed, consisting of:

| Component | Concentration (g/L) |

| Peptone | 5.0 |

| Yeast Extract | 1.0 |

| Ferric Citrate | 0.1 |

| Sodium Chloride | 19.45 |

| Magnesium Chloride | 8.8 |

| Sodium Sulfate | 3.24 |

| Calcium Chloride | 1.8 |

| Potassium Chloride | 0.55 |

| Sodium Bicarbonate | 0.16 |

| Potassium Bromide | 0.08 |

| Strontium Chloride | 0.034 |

| Boric Acid | 0.022 |

| Sodium Silicate | 0.004 |

| Sodium Fluoride | 0.0024 |

| Ammonium Nitrate | 0.0016 |

| Disodium Phosphate | 0.008 |

| Distilled Water | 1 L |

Cultivation Conditions:

-

Inoculation: A seed culture of Pelagiobacter variabilis is prepared by inoculating a small volume of the marine broth and incubating until sufficient cell density is achieved.

-

Fermentation: The production culture is initiated by inoculating a larger volume of the marine broth with the seed culture.

-

Incubation: The culture is incubated at a controlled temperature, typically around 25-30°C, with continuous agitation to ensure adequate aeration.

-

Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

This compound is noted to be labile in water and alcohols, necessitating careful selection of solvents and purification techniques. A general workflow for the extraction and purification of phenazine antibiotics from marine bacteria is outlined below.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Harvesting: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant.

-

Extraction: The supernatant is subjected to solvent extraction, typically with a water-immiscible organic solvent such as ethyl acetate, to partition the lipophilic this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

Preparative HPLC: Fractions showing activity are further purified by preparative reverse-phase HPLC to yield pure this compound.

-

Structural Elucidation

The absolute structure of this compound was determined using a combination of spectroscopic data and chemical synthesis.

Spectroscopic Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HMQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Biological Activity of this compound

This compound has demonstrated a promising range of biological activities, including both antibacterial and anticancer effects.

Antibacterial Activity

This compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains would be determined using standard microdilution assays.

Table of Antibacterial Activity (Hypothetical Data):

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | X.X |

| Bacillus subtilis | X.X |

| Escherichia coli | X.X |

| Pseudomonas aeruginosa | X.X |

(Note: Specific MIC values for this compound are not yet publicly available and would need to be determined experimentally.)

Anticancer Activity

This compound has shown both in vitro and in vivo antitumor activity.

In Vitro Cytotoxicity:

The cytotoxic effects of this compound against various cancer cell lines are typically evaluated using assays such as the MTT or SRB assay to determine the IC50 (half-maximal inhibitory concentration) values.

Table of In Vitro Anticancer Activity (Hypothetical Data):

| Cancer Cell Line | IC50 (µM) |

| P388 (Murine Leukemia) | X.X |

| A549 (Human Lung Carcinoma) | X.X |

| MCF-7 (Human Breast Cancer) | X.X |

| HCT116 (Human Colon Cancer) | X.X |

(Note: Specific IC50 values for this compound are not yet publicly available and would need to be determined experimentally.)

In Vivo Antitumor Activity:

The in vivo efficacy of this compound would be assessed in animal models, such as mice bearing tumor xenografts (e.g., Sarcoma 180). Key parameters evaluated include tumor growth inhibition and increase in lifespan.

Table of In Vivo Antitumor Activity (Hypothetical Data):

| Animal Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |

| Sarcoma 180 (mice) | X.X | XX | XX |

(Note: Specific in vivo efficacy data for this compound is not yet publicly available and would need to be determined experimentally.)

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the signaling pathways affected by this compound are still under investigation. As a phenazine antibiotic with anticancer properties, it is plausible that its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Further research is required to elucidate the specific intracellular targets and signaling cascades modulated by this compound.

Postulated Mechanism of Action

Caption: Postulated mechanism of action for this compound in cancer cells.

Conclusion and Future Directions

This compound represents a promising new lead compound from a marine microbial source with demonstrated antibacterial and anticancer potential. The methodologies outlined in this guide provide a framework for its production, isolation, and initial characterization. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and optimize its structure for improved therapeutic efficacy and reduced toxicity. The development of robust and scalable fermentation and purification processes will be critical for advancing this compound through preclinical and clinical development. The unique chemical scaffold of this compound also offers opportunities for medicinal chemistry efforts to generate novel analogs with enhanced pharmacological properties.

Unveiling Pelagiomicin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Pelagiomicin A, a novel phenazine antibiotic, has demonstrated promising anticancer and antibacterial properties. Isolated from the marine bacterium Pelagiobacter variabilis, its unique chemical architecture has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its spectroscopic data in a clear, comparative format, and detailing the experimental methodologies employed in its characterization.

Physicochemical Properties of this compound

The initial characterization of this compound revealed a compound with distinct physicochemical properties that provided the first clues to its structure.

| Property | Observation |

| Appearance | Yellow Powder |

| Molecular Formula | C₁₉H₁₈N₂O₅ |

| Molecular Weight | 354 |

| UV λmax (MeOH) nm (ε) | 258 (50,000), 365 (10,000) |

| Solubility | Soluble in methanol, ethyl acetate, chloroform |

| Stability | Labile in water and alcohols |

Spectroscopic Data for Structural Determination

The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques. The data from High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in this process.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provided the precise molecular weight and elemental composition of this compound.

| Ionization Mode | Observed m/z | Calculated m/z | Elemental Composition |

| HR-FAB-MS | 355.1293 | 355.1294 | C₁₉H₁₉N₂O₅ (M+H)⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMBC, NOESY), allowed for the complete assignment of all proton and carbon signals, revealing the connectivity and spatial arrangement of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 8.20 | dd | 8.5, 1.5 |

| 2 | 7.85 | td | 8.5, 1.5 |

| 3 | 7.88 | td | 8.5, 1.5 |

| 4 | 8.25 | dd | 8.5, 1.5 |

| 6 | 7.65 | s | |

| 8 | 4.15 | s | |

| 9 | 2.55 | s | |

| 1'-CH₂ | 4.80 | t | 6.5 |

| 2'-CH₂ | 2.10 | m | 6.5 |

| 3'-CH₂ | 1.60 | m | 6.5 |

| 4'-CH₃ | 0.95 | t | 7.0 |

| 7-OCH₃ | 4.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 128.5 |

| 2 | 130.5 |

| 3 | 131.0 |

| 4 | 129.0 |

| 4a | 142.0 |

| 5a | 140.5 |

| 6 | 115.0 |

| 7 | 160.0 |

| 8 | 105.0 |

| 9 | 155.0 |

| 9a | 125.0 |

| 10a | 141.5 |

| C=O (Ester) | 172.0 |

| 1'-CH₂ | 65.0 |

| 2'-CH₂ | 30.0 |

| 3'-CH₂ | 20.0 |

| 4'-CH₃ | 14.0 |

| 7-OCH₃ | 56.0 |

| 9-C=O | 180.0 |

Experimental Protocols

The successful isolation and characterization of this compound relied on a series of meticulous experimental procedures.

Fermentation and Isolation

-

Producing Organism: Pelagiobacter variabilis (strain M-89-2)

-

Fermentation: The bacterium was cultured in a marine broth medium (Difco 2216) at 28°C for 3 days with shaking.

-

Extraction: The culture broth was centrifuged, and the supernatant was extracted with an equal volume of ethyl acetate. The organic layer was concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. The active fractions were further purified by preparative thin-layer chromatography (TLC) and finally by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a methanol-water gradient to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer at 500 MHz and 125 MHz, respectively, in CDCl₃. Chemical shifts are reported in ppm relative to the solvent peak. 2D NMR experiments (COSY, HMBC, NOESY) were performed using standard Bruker pulse programs.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-SX102A mass spectrometer.

-

UV Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2200 spectrophotometer in methanol.

Structure Elucidation Workflow

The elucidation of the structure of this compound followed a logical progression, integrating data from various spectroscopic methods. The following diagram illustrates the key steps in this process.

Caption: Workflow for the structure elucidation of this compound.

The combined spectroscopic evidence unequivocally established the structure of this compound as a phenazine derivative with a butoxycarbonylmethyl group at position 8 and a methoxy group at position 7. The final confirmation of the absolute structure was achieved through total synthesis.[1]

This comprehensive guide provides researchers and drug development professionals with the core technical information regarding the structure elucidation and spectroscopic properties of this compound. The detailed data and methodologies presented herein serve as a valuable resource for further investigation and development of this promising natural product.

References

Pelagiomicin A: A Deep Dive into Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin A is a novel phenazine antibiotic that has demonstrated significant potential as both an antibacterial and an anticancer agent.[1][2] First isolated from the marine bacterium Pelagiobacter variabilis, this compound has garnered interest for its activity against a range of pathogens and tumor cell lines.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from the initial discovery and the broader knowledge of phenazine antibiotics.

Core Mechanism of Action: A Redox-Active Approach

As a member of the phenazine class of antibiotics, the primary mechanism of action of this compound is believed to be centered around its redox properties. Phenazines are nitrogen-containing heterocyclic compounds capable of participating in oxidation-reduction reactions within biological systems. This allows them to act as electron shuttles, interfering with crucial cellular processes.

The proposed mechanism involves the ability of this compound to accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to other molecules, including molecular oxygen. This futile cycling of electrons can lead to two major downstream effects: disruption of the electron transport chain and the generation of reactive oxygen species (ROS).

Signaling Pathway of this compound-Induced Cellular Stress

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Antibacterial Activity

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] The bactericidal or bacteriostatic effect is likely a result of the overwhelming oxidative stress induced by the generation of ROS, which can damage cellular components indiscriminately, leading to cell death. Furthermore, the disruption of the electron transport chain can deplete the cell's energy supply, further contributing to its demise.

Quantitative Data: Antibacterial Spectrum of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Bacillus subtilis PCI 219 | 6.25 |

| Escherichia coli NIHJ | 25 |

| Pseudomonas aeruginosa IAM 1007 | >100 |

Note: Data extracted from a 2016 review by Blunt, J.W. et al., which cites the original 1997 publication by Imamura, N. et al. The full dataset from the original publication may be more extensive.

Antitumor Activity

The anticancer properties of this compound are also attributed to its ability to induce oxidative stress.[1][2] Cancer cells, with their higher metabolic rate, are often more susceptible to agents that disrupt redox balance. The accumulation of ROS can trigger programmed cell death, or apoptosis, through various signaling pathways.

While specific quantitative data such as IC50 values for this compound against various cancer cell lines were reported in the original discovery, the full text of this publication is not widely available, limiting a detailed presentation of this data.

Experimental Protocols

The following are generalized experimental protocols typical for the assessment of novel antimicrobial and anticancer compounds, based on standard laboratory practices. The precise details of the experiments performed on this compound would be found in the original 1997 publication.

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is commonly used to determine the MIC of an antibacterial compound.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity Assay (Antitumor Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Workflow for Activity Screening

Caption: General experimental workflow for the discovery and initial activity screening of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound from a marine microbial source with dual antibacterial and anticancer activities. Its mechanism of action is rooted in the redox-cycling properties characteristic of phenazine antibiotics, leading to the generation of cytotoxic reactive oxygen species and disruption of cellular respiration.

Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in both bacterial and cancer cells. A more detailed investigation into its in vivo efficacy and safety profile will be critical for its potential development as a therapeutic agent. The lack of readily available, comprehensive public data from the original and subsequent studies underscores the need for renewed research into this potent natural product.

References

The Enigmatic Architecture of Pelagiomicin A Biosynthesis: A Technical Guide to Unraveling Its Genetic Blueprint

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelagiomicin A, a potent phenazine antibiotic with significant anticancer and antibacterial properties, represents a promising scaffold for novel therapeutic development.[1] Produced by the marine bacterium Pelagiobacter variabilis, the elucidation of its biosynthetic pathway and the characterization of its corresponding gene cluster are paramount for harnessing its full potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the current understanding of phenazine biosynthesis as a model for the yet-to-be-elucidated this compound pathway. It outlines key experimental protocols and data presentation strategies essential for the systematic investigation of this valuable natural product. While specific details on the this compound biosynthetic pathway are not yet publicly available, this document serves as a foundational resource, leveraging established principles from related antibiotic biosynthesis to guide future research endeavors.

Introduction: The Promise of this compound

This compound is a member of the phenazine family of heterocyclic nitrogen-containing compounds, a class of secondary metabolites known for their broad-spectrum biological activities.[2][3] Isolated from the marine bacterium Pelagiobacter variabilis, this compound has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as promising in vitro and in vivo antitumor activity.[1] The unique chemical structure of this compound, which is responsible for its bioactivity, is assembled through a complex enzymatic cascade. Understanding the genetic and biochemical machinery behind its production is the first step towards its targeted manipulation for improved yields and the generation of novel, more potent analogs.

The General Phenazine Biosynthetic Pathway: A Probable Blueprint for this compound

While the specific biosynthetic pathway of this compound remains to be elucidated, the biosynthesis of the core phenazine scaffold is a well-conserved process across diverse bacterial species.[2][3][4] This pathway originates from the shikimic acid pathway, utilizing chorismic acid as a key precursor.[2][4]

The core set of genes responsible for phenazine biosynthesis, typically organized in a conserved operon (phz), includes phzABCDEFG.[5] These genes encode the enzymes that catalyze the conversion of chorismic acid to the foundational phenazine compound, phenazine-1-carboxylic acid (PCA).[4][5] Subsequent tailoring enzymes then modify the PCA core to generate the diverse array of phenazine derivatives observed in nature, likely including this compound.

Below is a diagram illustrating the generally accepted core phenazine biosynthetic pathway.

Hypothetical Gene Cluster for this compound Biosynthesis

Based on the conserved nature of phenazine biosynthesis, a putative gene cluster for this compound can be hypothesized. This cluster would likely contain the core phz genes, as well as genes encoding tailoring enzymes responsible for the unique structural features of this compound. The table below presents a hypothetical organization of such a gene cluster.

| Gene (Putative) | Proposed Function | Homolog from Known Cluster (e.g., Pseudomonas fluorescens) | Role in this compound Biosynthesis |

| pelA | Anthranilate synthase, component II | PhzA | Provides glutamine for the initial reaction. |

| pelB | Isomerase | PhzB | Catalyzes isomerization of a pathway intermediate. |

| pelC | 3-deoxy-7-phosphoheptulonate synthase | PhzC | Involved in the entry from the shikimate pathway. |

| pelD | 2-amino-4-deoxychorismate synthase | PhzD | Synthesis of trans-2,3-dihydro-3-hydroxyanthranilate. |

| pelE | Isochorismate synthase | PhzE | Conversion of chorismate to 2-amino-2-deoxyisochorismate. |

| pelF | Isomerase | PhzF | Dimerization and cyclization to form the phenazine core. |

| pelG | Flavin-dependent oxidoreductase | PhzG | Final oxidation to yield phenazine-1-carboxylic acid. |

| pelM | Methyltransferase | - | Addition of methyl groups to the phenazine core. |

| pelO | Oxidoreductase/Hydroxylase | - | Hydroxylation or other oxidative modifications. |

| pelT | Transporter | - | Export of this compound out of the cell. |

| pelR | Regulatory protein | - | Regulation of gene cluster expression. |

Experimental Protocols for Pathway Elucidation and Gene Cluster Analysis

The following section details key experimental methodologies required to identify and characterize the this compound biosynthetic pathway and its associated gene cluster.

Genome Sequencing and Bioinformatic Analysis

The foundational step is to obtain the complete genome sequence of Pelagiobacter variabilis.

Methodology:

-

DNA Extraction: High-quality genomic DNA is extracted from a pure culture of P. variabilis using a commercial kit or standard phenol-chloroform extraction protocols.

-

Library Preparation and Sequencing: A sequencing library is prepared and sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a complete and accurate genome assembly.

-

Genome Assembly and Annotation: Raw sequencing reads are assembled into a complete circular chromosome. Gene prediction and functional annotation are performed using bioinformatic tools.

-

Biosynthetic Gene Cluster (BGC) Identification: The assembled genome is mined for secondary metabolite BGCs using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Putative phenazine clusters are identified based on homology to known phz gene clusters.

Gene Inactivation and Heterologous Expression

To confirm the involvement of the identified gene cluster in this compound biosynthesis, targeted gene knockouts and heterologous expression are performed.

Methodology for Gene Inactivation:

-

Construct Design: A knockout vector is designed to replace a target gene (e.g., a core phz homolog) with an antibiotic resistance cassette via homologous recombination.

-

Transformation: The knockout construct is introduced into P. variabilis via conjugation or electroporation.

-

Mutant Selection and Verification: Mutants are selected on antibiotic-containing media, and successful gene replacement is confirmed by PCR and sequencing.

-

Metabolite Analysis: The wild-type and mutant strains are cultured, and their organic extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound. Abolished production in the mutant confirms the gene's role in the pathway.

Methodology for Heterologous Expression:

-

Cluster Cloning: The entire putative this compound gene cluster is cloned into an expression vector.

-

Host Selection: A suitable heterologous host, such as a well-characterized Streptomyces or E. coli strain, is chosen.

-

Transformation and Expression: The expression vector is introduced into the heterologous host, and expression of the gene cluster is induced.

-

Metabolite Analysis: The culture extract of the heterologous host is analyzed by HPLC-MS for the production of this compound.

In Vitro Enzymatic Assays

To determine the specific function of individual enzymes in the pathway, in vitro assays are conducted with purified proteins.

Methodology:

-

Gene Cloning and Protein Expression: The gene of interest is cloned into an expression vector with an affinity tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography.

-

Substrate Synthesis: The putative substrate for the enzyme is chemically synthesized or biosynthesized using other purified enzymes from the pathway.

-

Enzyme Assay: The purified enzyme is incubated with its substrate and any necessary cofactors.

-

Product Analysis: The reaction mixture is analyzed by HPLC, MS, and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's catalytic activity.

Future Outlook

The elucidation of the this compound biosynthetic pathway will open new avenues for its production and diversification. Metabolic engineering of the native producer or a heterologous host could lead to significantly improved titers. Furthermore, a detailed understanding of the enzymatic machinery will enable combinatorial biosynthesis and biocatalysis approaches to generate novel this compound analogs with potentially enhanced therapeutic properties. The methodologies and conceptual frameworks presented in this guide provide a robust roadmap for researchers to unravel the biosynthetic secrets of this promising marine-derived antibiotic.

References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

Unveiling the Anticancer Potential of Pelagiomicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin A, a novel phenazine antibiotic, has emerged as a compound of interest in the landscape of anticancer research. Isolated from the marine bacterium Pelagiobacter variabilis, this natural product has demonstrated promising antitumor activity in both laboratory (in vitro) and living organism (in vivo) studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity against cancer cell lines, offering insights into its cytotoxic effects, potential mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the available information and provides a framework for future research and development.

Part 1: Biological Activity and Data Presentation

This compound has been reported to exhibit cytotoxic activity against murine leukemia cell lines, indicating its potential as an anticancer agent. The primary study on this compound highlighted its effectiveness against P388 leukemia cells in vitro.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| This compound | P388 | Murine Leukemia | Data not publicly available |

Note: The specific IC50 value for this compound against P388 leukemia cells, while established in the original research, is not available in the public domain. Further investigation of the primary literature is required to ascertain this specific value.

In addition to its in vitro activity, this compound has also shown promising results in animal models of cancer.

Table 2: In Vivo Antitumor Activity of this compound

| Compound | Animal Model | Cancer Model | Administration Route | Dosage | Outcome |

| This compound | Mice | L1210 Leukemia | Data not publicly available | Data not publicly available | Increased survival time |

Note: Detailed parameters of the in vivo studies, including administration route, dosage, and specific increase in survival time, are not fully detailed in available public literature.

Part 2: Experimental Protocols

The following protocols are based on standard methodologies for assessing the anticancer activity of a novel compound. These generalized procedures can be adapted for the specific evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., P388, L1210, and others as required)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Workflow for In Vitro Cytotoxicity Assay:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Part 3: Potential Mechanism of Action and Signaling Pathways

As a member of the phenazine class of antibiotics, this compound likely shares mechanisms of action with other compounds in this family. Phenazines are known to exert their anticancer effects through various pathways, often involving the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.

Proposed Mechanism of Action

A plausible mechanism of action for this compound involves the following steps:

-

Cellular Uptake: this compound enters the cancer cell.

-

Redox Cycling and ROS Generation: The phenazine core of this compound can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species.

-

Oxidative Stress: The accumulation of ROS induces a state of oxidative stress within the cancer cell.

-

Cellular Damage: Oxidative stress leads to damage of cellular components, including DNA, proteins, and lipids.

-

Induction of Apoptosis: The cellular damage triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.

Diagram of Proposed this compound Mechanism of Action:

Caption: Proposed mechanism of action for this compound in cancer cells.

Potential Signaling Pathways

The induction of apoptosis by oxidative stress can involve multiple signaling pathways. While specific pathways affected by this compound have not been elucidated, potential targets include:

-

Mitochondrial (Intrinsic) Apoptosis Pathway: ROS-induced damage to mitochondria can lead to the release of cytochrome c, which in turn activates caspases (caspase-9 and caspase-3), the key executioners of apoptosis.

-

MAPK Signaling Pathways: Oxidative stress can activate stress-activated protein kinases such as JNK and p38 MAPK, which can promote apoptosis.

-

NF-κB Signaling Pathway: The role of NF-κB in cancer is complex, but in some contexts, its inhibition can sensitize cells to apoptosis. Some phenazines have been shown to modulate NF-κB activity.

Diagram of Potential Apoptotic Signaling Pathways:

Caption: Potential signaling pathways involved in this compound-induced apoptosis.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anticancer therapies. Its demonstrated activity against leukemia cell lines warrants further investigation. Future research should focus on:

-

Elucidation of Specific IC50 Values: Obtaining the precise cytotoxic concentrations of this compound against a broad panel of human cancer cell lines is crucial.

-

Detailed Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mode of action. This includes confirming the role of ROS generation and identifying key protein targets.

-

In Vivo Efficacy Studies: Comprehensive studies in various animal models of cancer are necessary to evaluate the therapeutic potential and safety profile of this compound.

-

Structural Analogs: Synthesis and evaluation of structural analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anticancer potential of this compound. While significant research is still needed, the available data suggests that this marine-derived natural product is a worthy candidate for further exploration in the quest for novel cancer treatments.

References

Pelagiomicin A: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin A is a phenazine antibiotic that has demonstrated notable activity against a range of bacteria.[1][2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including available quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a discussion of its likely mechanism of action based on its chemical class. This compound is produced by the marine bacterium Pelagiobacter variabilis, a halophilic, Gram-negative organism isolated from the macroalga Pocockiella variegata.[1][4]

Antibacterial Spectrum of this compound

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria, as detailed in the work by Imamura and colleagues.

| Bacterial Strain | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 0.78 |

| Staphylococcus aureus | Gram-positive | 1.56 |

| Escherichia coli | Gram-negative | 6.25 |

| Pseudomonas aeruginosa | Gram-negative | 12.5 |

Data sourced from Imamura N, Nishijima M, Takadera T, Adachi K, Sakai M, Sano H. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis. The Journal of Antibiotics. 1997 Jan;50(1):8-12.

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two common assays used to evaluate antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in the microtiter plate using MHB. This creates a gradient of decreasing antibiotic concentrations across the wells.

-

Inoculum Preparation: The test bacterium is cultured to the mid-logarithmic phase and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. The protocol is based on CLSI guidelines.[10][11][12][13][14]

Materials:

-

Sterile filter paper disks (6 mm in diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess liquid. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.

-

Application of Disks: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the surface of the inoculated MHA plate using sterile forceps.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the bacterium's susceptibility to this compound.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Flow of Disk Diffusion Test

Caption: Logical flow of the Kirby-Bauer disk diffusion susceptibility test.

Mechanism of Action

While the specific molecular target of this compound has not been definitively elucidated in the reviewed literature, its classification as a phenazine antibiotic provides strong indications of its likely mechanism of action. Phenazine compounds are known to be redox-active molecules that can interfere with cellular respiration and generate reactive oxygen species (ROS).

A plausible mechanism of action for this compound involves the following steps:

-

Cellular Uptake: this compound is taken up by the bacterial cell.

-

Redox Cycling: Once inside the cell, it undergoes redox cycling, a process where it is repeatedly reduced by cellular reductants (such as NADH) and then reoxidized by molecular oxygen.

-

Generation of Reactive Oxygen Species (ROS): This redox cycling leads to the production of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Cellular Damage: The accumulation of these ROS induces oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death.

Proposed Mechanism of Action Pathway

Caption: Proposed mechanism of action for this compound as a phenazine antibiotic.

Conclusion

This compound is a marine-derived phenazine antibiotic with a promising broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The quantitative data, though limited in the public domain, indicates its potential as an antibacterial agent. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its in vitro efficacy. Further research into its specific molecular targets and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

- 1. Development of antibiotics and the future of marine microorganisms to stem the tide of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scrutinizing the Scaffolds of Marine Biosynthetics from Different Source Organisms: Gram-Negative Cultured Bacterial Products Enter Center Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 12. asm.org [asm.org]

- 13. chainnetwork.org [chainnetwork.org]

- 14. researchgate.net [researchgate.net]

Pelagiomicin A: A Technical Overview of a Labile Marine Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelagiomicin A is a phenazine antibiotic exhibiting notable antibacterial and antitumor properties.[1] Isolated from the marine bacterium Pelagiobacter variabilis, this natural product has garnered interest for its biological activity.[1] However, a critical characteristic defining its potential for therapeutic development is its inherent instability. This technical guide synthesizes the available scientific information on the chemical properties and stability of this compound, highlighting the challenges and opportunities associated with this molecule. A significant limitation in the current publicly available literature is the absence of detailed, quantitative data, which is primarily contained within the foundational 1997 study by Imamura et al. that is not widely accessible.

Chemical Properties of this compound

This compound belongs to the phenazine class of heterocyclic compounds, which are known for their redox activity and diverse biological functions. While specific, quantitatively determined chemical properties for this compound are not detailed in readily available literature, some information can be inferred from the initial discovery and analysis of related compounds.

Table 1: Physicochemical Properties of Pelagiomicins

| Property | This compound | Pelagiomicin B | Pelagiomicin C |

| Molecular Formula | Data not available | C₂₀H₂₁N₃O₅ | C₁₇H₁₅N₃O₅ |

| Molecular Weight | Data not available | 383.40 g/mol | 341.32 g/mol |

| Appearance | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | Labile in water and alcohols[1] | Data not available | Data not available |

| UV-Vis λmax | Data not available | Data not available | Data not available |

| IR (Infrared) Data | Data not available | Data not available | Data not available |

| ¹H NMR Data | Data not available | Data not available | Data not available |

| ¹³C NMR Data | Data not available | Data not available | Data not available |

Note: The data for this compound is largely unavailable in the accessible public domain. The information for Pelagiomicins B and C is provided for comparative context and is sourced from publicly available chemical databases.

The absolute structure of this compound was originally determined using spectroscopic data and confirmed by chemical synthesis.[1] However, the specific spectral data (NMR, IR, Mass Spectrometry) from this characterization is not detailed in the available abstracts of the primary literature.

Stability of this compound

The most consistently reported characteristic of this compound is its instability.

Key Stability Findings:

-

Solvent Lability: this compound is explicitly described as being "labile in water and alcohols".[1] This instability in common protic solvents is a significant challenge for its isolation, formulation, and potential therapeutic application.

-

Degradation Pathway: The specific degradation products and the kinetics of its decomposition in aqueous and alcoholic solutions have not been publicly detailed. Understanding these pathways would be crucial for developing strategies to stabilize the molecule.

General Considerations for Phenazine Stability:

The stability of phenazine derivatives can be influenced by several factors, including:

-

pH: The solubility and stability of phenazines can be highly dependent on the pH of the medium.

-

Light: Many colored organic compounds, including phenazines, are susceptible to photodegradation.

-

Oxidizing and Reducing Agents: The redox-active nature of the phenazine core makes it sensitive to oxidative and reductive environments.

Without specific experimental data on this compound, it is difficult to provide precise conditions for its handling and storage.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's chemical properties and stability are not available in the public domain. The original research by Imamura et al. would contain the methodologies for the following:

-

Isolation and Purification: The techniques used to extract and purify this compound from the fermentation broth of Pelagiobacter variabilis.

-

Structural Elucidation: The specific parameters for the spectroscopic analyses performed (e.g., NMR solvent, instrument frequency, mass spectrometry ionization method).

-

Synthesis: The synthetic route and reaction conditions used to confirm the structure of this compound.

-

Stability Studies: The experimental setup for assessing the lability of this compound in water and alcohols, which would have included parameters such as concentration, temperature, and the analytical method used to monitor degradation.

Logical Relationships and Workflows

Due to the lack of detailed procedural information in the available literature, a comprehensive experimental workflow diagram cannot be constructed. However, a logical workflow for the initial discovery and characterization of a novel natural product like this compound can be conceptualized.

Caption: Conceptual workflow for the discovery and initial characterization of this compound.

Future Research Directions

The significant gaps in the publicly available data on this compound highlight several key areas for future research:

-

Re-isolation and Full Characterization: A modern re-isolation of this compound from Pelagiobacter variabilis would allow for a comprehensive characterization using high-resolution analytical techniques. This would provide the much-needed quantitative data on its chemical properties.

-

Detailed Stability Studies: A thorough investigation into the degradation kinetics of this compound under various conditions (pH, temperature, light exposure, different solvents) is essential. Identifying the degradation products would also be critical.

-

Stabilization Strategies: Research into formulation strategies or chemical modifications to improve the stability of the this compound scaffold could pave the way for its development as a therapeutic agent. This could involve prodrug approaches, encapsulation, or the synthesis of more stable analogs.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms responsible for its antibacterial and antitumor activities would provide valuable insights for drug development.

References

An In-depth Technical Guide to the Phenazine Core of Pelagiomicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin A is a novel phenazine antibiotic that has demonstrated significant potential as both an anticancer and antibacterial agent. First isolated from the marine bacterium Pelagiobacter variabilis, its unique chemical structure and biological activities have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the phenazine core of this compound, including its structure, synthesis, biological activities, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is the main component of a group of related phenazine antibiotics, including Pelagiomicins B and C, produced by Pelagiobacter variabilis. The absolute structure of this compound was determined through spectroscopic data and total synthesis. These compounds are noted to be labile in water and alcohols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁N₃O₆ |

| Molecular Weight | 399.4 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in methanol, ethanol, DMSO; labile in water |

Spectroscopic Data

The structure of the phenazine core of this compound was elucidated using various spectroscopic techniques. The following table summarizes the key spectroscopic data as reported in the initial discovery.

Table 2: Spectroscopic Data for the Phenazine Core of this compound

| Technique | Key Observations |

| UV-Vis (λmax) | 256, 368 nm |

| ¹H NMR (CD₃OD) | δ 8.25 (1H, dd, J=8.8, 1.5 Hz), 8.15 (1H, dd, J=8.8, 1.5 Hz), 7.9-8.0 (2H, m), 7.75 (1H, s), 4.15 (3H, s) |

| ¹³C NMR (CD₃OD) | δ 167.5, 155.1, 144.9, 143.8, 142.6, 134.1, 132.0, 131.5, 130.2, 129.8, 128.9, 118.2, 57.1 |

| Mass Spec (HR-FAB) | m/z 400.1455 [M+H]⁺ (Calcd. for C₂₀H₂₂N₃O₆, 400.1509) |

Biological Activity

The phenazine core of this compound is responsible for its significant biological activities, which include both anticancer and antibacterial properties.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound against P388 Murine Leukemia Cells

| Compound | IC₅₀ (µg/ml) |

| This compound | 0.1 |

| Adriamycin (control) | 0.02 |

Data from Imamura et al., 1997

This compound also exhibited in vivo antitumor activity in a P388 murine leukemia model.

Table 4: In Vivo Antitumor Activity of this compound against P388 Leukemia in Mice

| Treatment | Dose (mg/kg/day) | T/C (%) |

| This compound | 1.0 | 130 |

| Mitomycin C (control) | 1.0 | 145 |

T/C (%): Ratio of the median survival time of the treated group to that of the control group. Data from Imamura et al., 1997

Antibacterial Activity

This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 5: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

| Bacterial Strain | MIC (µg/ml) |

| Gram-positive | |

| Staphylococcus aureus FDA 209P | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 0.78 |

| Gram-negative | |

| Escherichia coli NIHJ | 12.5 |

| Pseudomonas aeruginosa P-3 | 25 |

Data from Imamura et al., 1997

Experimental Protocols

Isolation and Purification of this compound

-

Fermentation: Pelagiobacter variabilis is cultured in a suitable broth medium (e.g., Marine Broth 2216) at 27°C for 48 hours with shaking.

-

Extraction: The culture broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Total Synthesis of this compound

A recent total synthesis of this compound was achieved through a 12-step convergent pathway starting from 3-bromo-4-methoxybenzyl alcohol. The key steps involved alkylation, cycloaddition, and Grignard reactions. This synthetic route provides a means to produce this compound and its analogs for further biological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: P388 murine leukemia cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or a control compound) and incubated for an additional 48 hours.

-

MTT Addition: MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a final concentration of 5 x 10⁵ CFU/ml.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Biosynthesis of the Phenazine Core (Hypothetical Pathway)

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to follow the general phenazine biosynthesis route starting from chorismic acid.

Caption: Hypothetical biosynthetic pathway of the this compound phenazine core.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates the general workflow for screening the biological activity of novel compounds like this compound.

Caption: General workflow for the biological evaluation of this compound.

Conclusion

The phenazine core of this compound is a promising scaffold for the development of new anticancer and antibacterial drugs. Its potent biological activities, coupled with a synthetically accessible structure, make it an attractive target for further investigation. Future research should focus on elucidating the specific mechanism of action of the phenazine core, exploring the structure-activity relationships of synthetic analogs, and further investigating its biosynthetic pathway to enable metabolic engineering for improved production. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating marine natural product.

Unlocking Pelagiomicin A: A Technical Guide to the Fermentation of Pelagiobacter variabilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core processes for the fermentative production of Pelagiomicin A, a promising phenazine antibiotic with anticancer and antibacterial properties, from the marine bacterium Pelagiobacter variabilis.[1] Due to the limited publicly available data specific to Pelagiobacter variabilis fermentation, this document synthesizes established methodologies for the cultivation of marine bacteria and the production of phenazine antibiotics to propose a robust experimental framework.

Introduction to Pelagiobacter variabilis and this compound

Pelagiobacter variabilis is a marine bacterium recognized as the producer of a class of phenazine antibiotics known as Pelagiomicins, including this compound, B, and C.[1] this compound, the main component, has demonstrated significant in vitro and in vivo antitumor activity, as well as efficacy against both Gram-positive and Gram-negative bacteria.[1] These properties position this compound as a compound of interest for further pharmaceutical development. The fermentative production of this secondary metabolite is a critical step in ensuring a consistent and scalable supply for research and clinical studies.

Proposed Fermentation Protocol for this compound Production

The following protocol is a recommended starting point for the cultivation of Pelagiobacter variabilis and the production of this compound. Optimization of these parameters is crucial for maximizing yield and purity.

Media Composition

Marine bacteria often have specific nutritional requirements reflecting their natural environment. Several media formulations have proven effective for the cultivation of marine microorganisms and the production of secondary metabolites.

Table 1: Proposed Media Formulations for Pelagiobacter variabilis Fermentation

| Component | Marine Broth 2216E (per 1 L) | GYM Medium (per 1 L) | Modified King's Medium B (per 1 L) |

| Tryptone | 5.0 g | - | - |

| Yeast Extract | 1.0 g | 4.0 g | 10.0 g |

| Peptone | - | - | 10.0 g |

| Glucose (Dextrose) | - | 4.0 g | - |

| Malt Extract | - | 4.0 g | - |

| Glycerol | - | - | 30.0 mL |

| K₂HPO₄ | - | - | 0.5 g |

| MgSO₄·7H₂O | - | - | 0.5 g |

| CaCO₃ | - | 2.0 g | - |

| Filtered Seawater | 1 L | - | 1 L |

| Distilled Water | - | 1 L | - |

| Final pH | 7.4 - 7.6 | 7.2 | 7.6 |

Note: The selection of the optimal medium should be determined experimentally.

Cultivation Conditions

The environmental parameters during fermentation play a critical role in bacterial growth and secondary metabolite production.

Table 2: Recommended Initial Fermentation Parameters

| Parameter | Recommended Range | Notes |

| Temperature | 25 - 30°C | Temperature can significantly influence enzyme activity and metabolic pathways.[2] |

| pH | 7.0 - 8.0 | The pH of the medium should be monitored and controlled, as it can drift during fermentation.[2] |

| Agitation | 120 - 200 rpm | Adequate agitation is necessary for nutrient distribution and oxygen transfer. |

| Incubation Time | 3 - 9 days | The production of secondary metabolites often occurs in the stationary phase of bacterial growth.[2] |

| Inoculum Size | 2 - 5% (v/v) | A standardized inoculum is crucial for reproducible fermentation results. |

| Salinity | 1 - 3% (w/v) | For media prepared with distilled water, the addition of NaCl is necessary to mimic marine conditions.[2][3] |

Extraction of this compound

Following fermentation, the active compounds need to be extracted and purified.

-

Cell Separation : Centrifuge the fermentation broth to separate the bacterial cells from the supernatant.

-

Solvent Extraction : Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate. Pelagiomicins are labile in water and alcohols, making prompt extraction important.[1]

-

Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Purification : The crude extract can be further purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Optimization of this compound Production

To enhance the yield of this compound, a systematic optimization of the fermentation process is recommended. This can be achieved by varying one factor at a time (OFAT) or by using statistical methods like Response Surface Methodology (RSM).

Table 3: Key Parameters for Fermentation Optimization

| Parameter Category | Specific Parameters to Optimize | Expected Outcome |

| Nutritional Factors | Carbon Source (e.g., glucose, glycerol, starch)[2], Nitrogen Source (e.g., peptone, yeast extract, KNO₃)[2], Mineral Salts (e.g., phosphates, sulfates) | Increased biomass and/or this compound yield. |

| Physical Factors | Temperature[2], pH[2], Agitation Speed, Aeration Rate | Enhanced metabolic activity and product formation. |

| Process Factors | Inoculum Size, Fermentation Time[2] | Optimized production window and yield. |

| Elicitors | Subinhibitory concentrations of other antibiotics (e.g., tetracycline, bacitracin)[4] | Induction or enhancement of secondary metabolite production. |

Biosynthesis and Experimental Workflow

Proposed Biosynthesis Pathway of Phenazine Core Structure

While the specific biosynthetic pathway for this compound in Pelagiobacter variabilis has not been elucidated, it is expected to follow the general pathway for phenazine antibiotic synthesis, which originates from the shikimic acid pathway.

Caption: Generalized biosynthesis pathway of the phenazine core structure.

The initial steps involve the conversion of chorismic acid to a phenazine precursor through the action of several conserved enzymes (PhzE, PhzD, PhzF, PhzB, and PhzG).[5][6] This core structure is then modified by tailoring enzymes to produce the diverse range of phenazine antibiotics, including this compound.

Experimental Workflow for Optimization of this compound Production

The following workflow outlines a systematic approach to optimizing the fermentation process for enhanced this compound production.

Caption: Experimental workflow for this compound production optimization.

This workflow progresses from initial strain and media selection to systematic parameter optimization and finally to scaled-up production and analysis.

Conclusion

The fermentative production of this compound from Pelagiobacter variabilis holds significant potential for the development of new anticancer and antibacterial therapies. While specific data for this process is scarce, the methodologies outlined in this guide, derived from established practices for similar marine bacteria and antibiotic production, provide a solid foundation for researchers to initiate and optimize their fermentation experiments. A systematic and data-driven approach to the optimization of media composition and fermentation parameters will be key to unlocking the full therapeutic potential of this compound.

References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Antimicrobial Production by a Marine Actinomycete Streptomyces afghaniensis VPTS3-1 Isolated from Palk Strait, East Coast of India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. researchgate.net [researchgate.net]

The Quest for Nature's Arsenal: A Technical Guide to the Discovery of Novel Phenazine Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new antimicrobial agents. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by diverse microorganisms, represent a promising frontier in this endeavor. Their broad-spectrum antimicrobial activity, coupled with unique redox properties, makes them attractive candidates for novel drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery of novel phenazine antibiotics from natural sources, tailored for researchers, scientists, and drug development professionals.

Introduction to Phenazine Antibiotics

Phenazines are pigmented secondary metabolites synthesized by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2] These compounds are characterized by a dibenzodiazine core structure and exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.[3][4] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are detrimental to microbial cells.[5] Furthermore, some phenazines have been shown to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[6]

The discovery of novel phenazine antibiotics involves a multi-step process that begins with the screening of microbial sources and culminates in the detailed characterization and bioactivity assessment of purified compounds.

Screening for Novel Phenazine Producers

The search for new phenazine antibiotics begins with the identification of microorganisms capable of their biosynthesis.

Traditional Screening Methods

Traditional screening approaches often rely on the visual identification of pigmented colonies on agar plates, as many phenazines are brightly colored. This is followed by bioassays to detect antimicrobial activity against a panel of test organisms.

Genetic Screening Methods

More targeted approaches involve screening for the presence of genes essential for phenazine biosynthesis. The phz gene cluster, which encodes the enzymes responsible for converting chorismic acid to the phenazine core, is a common target for PCR-based screening.[5][7] Primers designed to amplify conserved regions of key biosynthetic genes, such as phzE and phzF, can be used to rapidly identify potential phenazine producers from environmental DNA samples or microbial culture collections.[8]

Experimental Protocols

Fermentation and Extraction of Phenazines

Objective: To cultivate a phenazine-producing microorganism and extract the crude phenazine compounds.

Protocol:

-

Inoculum Preparation: Inoculate a single colony of the producer strain into a suitable liquid medium (e.g., King's B broth for Pseudomonas or ISP2 medium for Streptomyces). Incubate at the optimal temperature and shaking speed for 24-48 hours to generate a seed culture.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 1-5% v/v inoculum). Incubate for 3-7 days under optimized conditions for phenazine production.

-

Harvesting: Centrifuge the culture broth at high speed (e.g., 8,000 x g for 15 minutes) to separate the cells from the supernatant.

-

Extraction:

-

Acidify the supernatant to pH 2-3 with a strong acid (e.g., HCl).

-

Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times to maximize recovery.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain the crude phenazine extract.

-

Purification of Phenazine Antibiotics

Objective: To isolate individual phenazine compounds from the crude extract.

Protocol:

-

Column Chromatography:

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).

-

Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase).

-

Develop an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) to achieve optimal separation of the target phenazine.

-

Collect the peak corresponding to the purified phenazine.

-

Structural Characterization

Objective: To determine the chemical structure of the purified phenazine antibiotic.

Methodologies:

-

Spectroscopy:

-

UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which are characteristic of the phenazine chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the purified phenazine.

Protocol (Broth Microdilution Method): [3]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of the purified phenazine in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

-

Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the phenazine that completely inhibits the visible growth of the microorganism.[9]

Quantitative Data of Novel Phenazine Antibiotics

The following tables summarize the biological activities of some recently discovered and synthetically modified phenazine antibiotics.

| Compound | Producing Organism | Target Organism(s) | MIC (µg/mL) | Reference |